(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone
Description
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (CAS: 1155076-75-7) is a pharmaceutical intermediate with the molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.29 g/mol . Its structure comprises a 3-amino-4-fluorophenyl group linked to an azepane (7-membered saturated ring) via a ketone bridge. This compound is synthesized to ≥98% purity, reflecting its importance in drug discovery pipelines .
Properties
IUPAC Name |
(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCTRHIKJPSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 3-amino-4-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including analgesic and anxiolytic effects.
Medicine: Investigated for its potential use as a therapeutic agent for pain management and anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone involves its interaction with opioid receptors in the brain. By binding to these receptors, the compound can modulate pain perception and induce anxiolytic effects. The molecular targets include mu-opioid receptors, which play a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs sharing key structural motifs: azepane rings, fluorinated aromatic systems, and amino-substituted aryl groups. These features influence physicochemical properties, biological activity, and synthetic accessibility.
Structural and Functional Analogues
Table 1: Key Attributes of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|---|
| This compound | C₁₃H₁₇FN₂O | 236.29 | 3-Amino-4-fluorophenyl, azepane | Pharmaceutical intermediate | |
| 3A5NP2C* | C₁₄H₂₂N₈O | 342.38 | Azepane, pyrimidine, diamidinocarboxamide | Antiviral (SARS-CoV-2) | |
| (2-(Azepan-1-yl)-4-phenylthiazol-5-yl)(pyridin-2-yl)methanone | C₂₀H₁₉N₃OS | 350.13 | Azepane, thiazole, pyridin-2-yl | Not specified | |
| 3-Amino-4-(3-pyridinyl)thienoquinolin-2-ylmethanone | C₂₃H₁₉FN₄OS | 426.49 | 4-Fluorophenyl, thienoquinoline | Not specified | |
| (4-Azepan-1-yl-pyrido[4,3-d]pyrimidin-6-yl)(3-methoxyphenyl)methanone | C₂₆H₂₉N₅O₂ | 443.54 | Azepane, pyrido-pyrimidine, methoxyphenyl | Not specified |
*3A5NP2C: 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide
Key Comparative Insights
Azepane Motif
The azepane ring contributes to conformational flexibility and metabolic stability. In 3A5NP2C , azepane enhances binding to SARS-CoV-2’s E protein in the golgi membrane, demonstrating antiviral activity with low cytotoxicity . Similarly, azepane-containing thiazoles (e.g., compound 3ae) exhibit distinct NMR profiles (e.g., δ 23.9–49.2 ppm in ¹³C-NMR for CH₂ and N-CH₂ groups) due to ring strain and electronic effects .
Fluorinated Aromatic Systems
The 4-fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism. Analogues like 3-Amino-4-(3-pyridinyl)thienoquinolin-2-ylmethanone (C₂₃H₁₉FN₄OS) leverage fluorine for similar benefits, though their larger heterocyclic systems (e.g., thienoquinoline) may reduce solubility compared to the simpler phenyl-azepane scaffold .
Amino-Substituted Aryl Groups
The 3-amino group on the fluorophenyl ring enables hydrogen bonding, critical for target engagement. In (3-AMINO-1-BENZOFURAN-2-YL)(3-CHLORO-4-METHOXYPHENYL)METHANONE (CAS: 889997-15-3), the amino group on benzofuran enhances solubility and interaction with biological targets, though chlorine and methoxy substituents introduce steric and electronic differences .
Biological Activity
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorine atom and an azepane ring, suggest that it may interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H16FN2O
- Molecular Weight : 234.28 g/mol
The fluorine atom enhances lipophilicity, which may improve bioavailability, while the azepane ring provides conformational flexibility that can facilitate interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrophobic Interactions : The fluorophenyl group may engage in hydrophobic interactions with protein binding sites.
- Hydrogen Bonding : The azepane ring can form hydrogen bonds with polar amino acid residues.
- π-π Stacking : The aromatic rings may participate in π-π stacking interactions, further stabilizing the binding to target proteins.
Enzyme Inhibition
Studies have indicated that compounds with similar structures exhibit inhibitory activity against various enzymes, including:
- Cholinesterases : Compounds like this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease. For example, related benzophenone derivatives demonstrated significant inhibitory potency with IC50 values ranging from 161 nM to 4.006 µM against AChE and BuChE .
Receptor Affinity
The compound may also exhibit affinity for histamine receptors, particularly H3 receptors. In vitro studies have shown that derivatives with a similar scaffold possess high affinity towards these receptors, suggesting potential applications in treating neurological disorders .
Case Studies
- Alzheimer's Disease Research : A study focusing on benzophenone derivatives reported that certain compounds exhibited dual inhibition of AChE and BuChE along with high affinity for H3 receptors. This dual action is seen as a promising strategy for developing medications for Alzheimer's disease .
- Anti-inflammatory Activity : Preliminary studies on related compounds have suggested anti-inflammatory properties, indicating potential therapeutic applications beyond neurological disorders .
Research Findings
Q & A
Q. Critical Factors :
- Catalyst Choice : Lewis acids (e.g., AlCl₃) vs. organocatalysts (e.g., DMAP) impact regioselectivity.
- Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation efficiency.
- Temperature Control : Room temperature minimizes side reactions in amide coupling, while reflux (e.g., ethanolic solutions) accelerates reductive amination .
Basic: What spectroscopic methods are optimal for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and azepane’s methylene/methine signals (δ 1.5–3.0 ppm). Fluorine’s deshielding effect splits aromatic peaks .
- ¹³C NMR : Carbonyl (C=O) appears at ~200 ppm; fluorinated carbons show coupling (²JCF ≈ 20–30 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 248.28 g/mol) and fragmentation patterns (e.g., loss of azepane ring).
- IR Spectroscopy : Stretch frequencies for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.
Q. Data Interpretation Tips :
- Cross-reference with PubChem or NIST databases for analogous fluorophenyl methanones .
- Use deuterated solvents (e.g., CDCl₃) to avoid overlapping signals.
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- GHS Hazards : Classified as harmful if inhaled, ingested, or in contact with skin (H302, H312, H332) .
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
- First Aid Measures :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced: How can researchers design experiments to assess the biological activity of this compound, particularly in drug discovery contexts?
Methodological Answer:
- Target Identification : Screen against kinase or GPCR targets using fluorinated analogs as bioisosteres .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- SAR Studies : Modify the azepane ring (e.g., substituents at N-position) to optimize binding affinity .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
Advanced: What methodologies are recommended for studying the environmental fate and ecotoxicological effects of this compound?
Methodological Answer:
- Environmental Persistence :
- Hydrolysis Studies : Monitor degradation in buffers (pH 4–9) at 25–50°C .
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests in freshwater .
- Bioaccumulation Potential : Calculate logP (predicted ~2.5) to assess lipid solubility .
- Analytical Detection : Use LC-MS/MS with SPE (solid-phase extraction) for trace quantification in water/soil.
Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?
Methodological Answer:
- Yield Optimization :
- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Friedel-Crafts) .
- Catalyst Loading : Titrate Lewis acid (AlCl₃) from 1–2 eq. to balance reactivity vs. side reactions.
- Spectral Validation :
- Data Reporting : Document solvent, temperature, and instrumentation details to enable cross-lab comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
